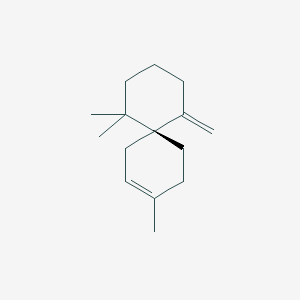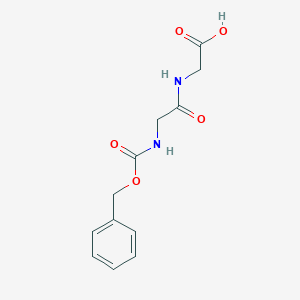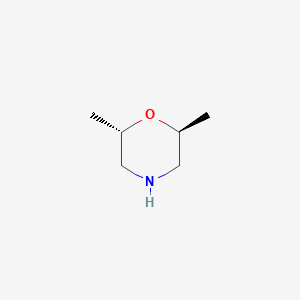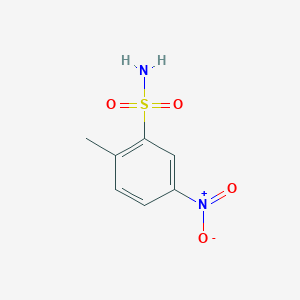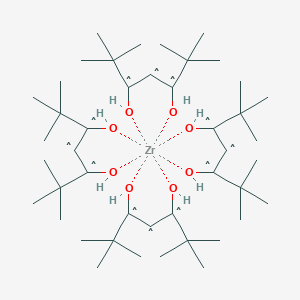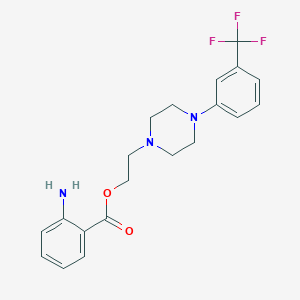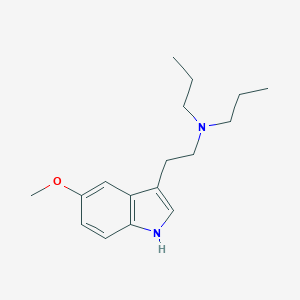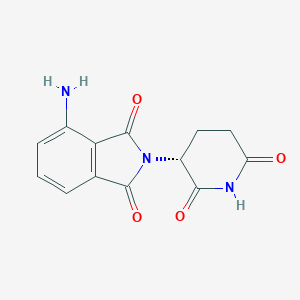
(R)-扑马多胺
描述
Pomalidomide, ®- is a third-generation immunomodulatory imide drug derived from thalidomide. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
科学研究应用
Pomalidomide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of heterobifunctional conjugates for protein degradation studies.
Medicine: It is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma.
Industry: Pomalidomide is used in the development of new therapeutic agents and drug delivery systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves multiple steps. One common method starts with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. A multi-step continuous flow synthesis has been developed to enhance production efficiency and scalability . Additionally, improved processes for the purification of pomalidomide have been established to achieve a purity greater than 99% .
化学反应分析
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert intermediates to the final product.
Substitution: Substitution reactions, particularly involving the aromatic amine group, are common in the synthesis of pomalidomide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .
作用机制
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulatory Activity: It enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Pomalidomide inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Molecular Targets: It binds to the E3 ligase cereblon, redirecting its ability to signal for protein degradation towards neosubstrates
相似化合物的比较
Pomalidomide is compared with other immunomodulatory imide drugs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its teratogenic effects, has been largely replaced by its safer analogs.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide: The most potent IMiD, effective in lenalidomide-resistant cases and with a better toxicity profile
Similar Compounds
- Thalidomide
- Lenalidomide
- Actimid (CC-4047)
Pomalidomide stands out due to its enhanced potency and efficacy, particularly in cases resistant to other treatments .
属性
IUPAC Name |
4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMNLNDYGZFPF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202271-90-7 | |
| Record name | Pomalidomide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POMALIDOMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic difference between the R- and S-enantiomers of Pomalidomide in humans?
A1: While in vitro studies showed different metabolic rates between the R- and S-enantiomers of Pomalidomide, in vivo studies in humans demonstrate that rapid isomeric interconversion occurs. [] This results in comparable exposure to both enantiomers, regardless of whether Pomalidomide is administered as a single enantiomer or as a racemate. [] Therefore, no clinically relevant pharmacokinetic difference exists between the two isomers in humans.
Q2: Has the impact of Pomalidomide (R-) on specific molecular targets been investigated?
A2: While the provided research articles discuss the clinical use of Pomalidomide as a racemic mixture, they do not delve into the specific molecular interactions of the R-enantiomer. Further research focusing on the isolated enantiomer would be needed to answer this question.
Q3: How does the cost of Pomalidomide-based therapies compare to other treatment options for relapsed/refractory Multiple Myeloma?
A3: While drug costs represent a significant portion of the total treatment expense, the study by Ailawadhi et al. (2018) highlights that administration costs, adverse event management, and indirect costs also contribute significantly. [] This study emphasizes the economic benefits of all-oral regimens like Ixazomib-Lenalidomide-Dexamethasone compared to regimens requiring frequent intravenous or subcutaneous administration, such as Daratumumab-Bortezomib-Dexamethasone. [] Notably, this study doesn't directly compare the cost of Pomalidomide (R-) to other therapies, only referencing the use of Pomalidomide-Dexamethasone.
Q4: What are the current treatment patterns for relapsed/refractory Multiple Myeloma in real-world settings, and how does Pomalidomide (R-) fit into these patterns?
A4: The research by [] indicates that the treatment landscape for relapsed/refractory Multiple Myeloma is evolving rapidly due to the introduction of novel agents. While the study doesn't specifically address Pomalidomide (R-), it shows that in Germany between 2016 and 2018, the use of Pomalidomide-based regimens was less frequent compared to other options like Daratumumab or Carfilzomib-based therapies, particularly in the second line of treatment. [] This suggests that further research is needed to define the optimal positioning of Pomalidomide (R-) within the treatment algorithm for this disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


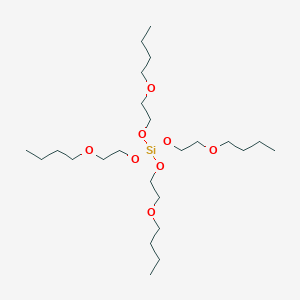
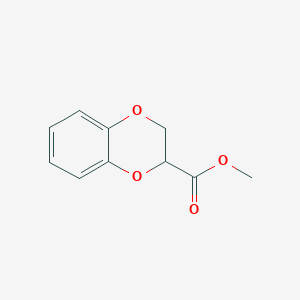
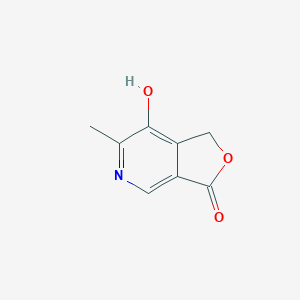
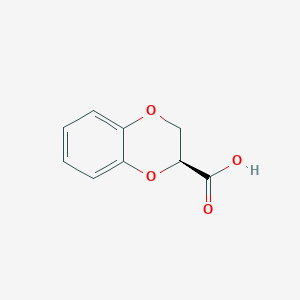
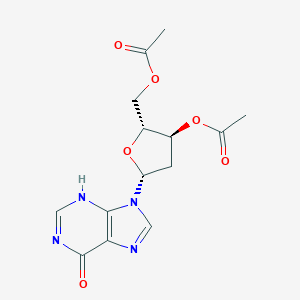
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
